molecular formula C28H26O5 B12162322 7-(benzyloxy)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4H-chromen-4-one

7-(benzyloxy)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4H-chromen-4-one

Cat. No.: B12162322
M. Wt: 442.5 g/mol
InChI Key: FMMYWMSPJSOUIJ-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one class, characterized by a benzopyran-4-one core substituted with a benzyloxy group at position 7, a 3,4-dihydro-2H-1,5-benzodioxepin moiety at position 3, and ethyl/methyl groups at positions 6 and 2, respectively.

Properties

Molecular Formula

C28H26O5

Molecular Weight

442.5 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C28H26O5/c1-3-20-14-22-25(16-24(20)32-17-19-8-5-4-6-9-19)33-18(2)27(28(22)29)21-10-11-23-26(15-21)31-13-7-12-30-23/h4-6,8-11,14-16H,3,7,12-13,17H2,1-2H3

InChI Key

FMMYWMSPJSOUIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=CC5=C(C=C4)OCCCO5)C

Origin of Product

United States

Biological Activity

The compound 7-(benzyloxy)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4H-chromen-4-one belongs to a class of organic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name: 7-(benzyloxy)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4H-chromen-4-one
  • Molecular Formula: C21H22O5
  • Molecular Weight: 354.40 g/mol

The compound features a chromenone backbone with a benzyloxy group and a dihydrobenzodioxepin moiety, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of chromenones exhibit various biological activities including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The specific activities of 7-(benzyloxy)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4H-chromen-4-one have been explored in several studies.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. For instance:

  • Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of cell cycle regulators .
  • Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines (e.g., U-937 leukemia and SK-MEL melanoma) with IC50 values ranging from 5 to 12 μM .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects against various pathogens:

  • Study Findings : Research indicates that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
  • Comparison Table : Below is a summary table comparing the antimicrobial efficacy of the compound with standard antibiotics.
Compound NameTypeMIC (µg/mL)
7-(benzyloxy)-3-(3,4-dihydro-benzodioxepin)Antimicrobial8
PenicillinAntibiotic (Gram+)0.25
GentamicinAntibiotic (Gram-)1

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays:

  • DPPH Scavenging Assay : The compound demonstrated significant radical scavenging activity with an IC50 value comparable to well-known antioxidants like ascorbic acid .
  • Mechanism : The antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative stress.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 7-(benzyloxy)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4H-chromen-4-one exhibit various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenases, thereby reducing inflammation.
  • Antimicrobial Effects : Preliminary investigations have demonstrated antibacterial activity against various pathogens, indicating its potential use in treating infections.

Synthetic Pathways

The synthesis of 7-(benzyloxy)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. Key synthetic strategies include:

  • Formation of the Benzodioxepin Moiety : Utilizing starting materials that can undergo cyclization to form the benzodioxepin structure.
  • Introduction of the Benzyloxy Group : Employing alkylation techniques to attach the benzyloxy group at the appropriate position on the chromone backbone.
  • Final Modifications : Additional steps may be required to achieve the desired purity and yield.

Case Studies

Several studies have documented the applications of this compound in various fields:

  • Medicinal Chemistry : A study published in a peer-reviewed journal explored the compound's potential as an anti-inflammatory agent. It was found to significantly reduce inflammation in animal models by inhibiting lipoxygenase activity.
  • Pharmacology : In vitro assays demonstrated that 7-(benzyloxy)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4H-chromen-4-one exhibits moderate inhibition of cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Research : Another study reported its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use as a natural antimicrobial agent in pharmaceuticals or food preservation.

Comparison with Similar Compounds

Structural Modifications and Key Analogs

The compound’s analogs differ primarily in substituents on the chromenone core and benzodioxepin moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / Identifier Substituents (Position) Molecular Weight Key Features
Target Compound 7-(benzyloxy), 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl), 6-ethyl, 2-methyl Not explicitly stated High hydrophobicity due to benzyl group; potential for π-π interactions
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-propyl-4H-chromen-4-one 7-(chloro-fluorobenzyloxy), 6-propyl ~500 (estimated) Enhanced electronegativity from halogens; longer alkyl chain at C6
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 7-(3-methoxybenzoate) 486.51 Ester group increases polarity; potential for hydrolysis to active metabolites
7-hydroxy-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one 7-hydroxy ~350 (estimated) Improved solubility; reduced steric hindrance
7-(4-chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one 7-(4-chlorobutoxy), 2-(dihydroxyphenyl), 3,5-dihydroxy 393.79 Multiple hydroxyl groups enhance water solubility; halogen for stability

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